molecular formula C13H10F2N2O2 B8475391 2-Amino-5-(2,4-difluoro-phenoxy)-benzamide

2-Amino-5-(2,4-difluoro-phenoxy)-benzamide

Cat. No. B8475391
M. Wt: 264.23 g/mol
InChI Key: LTVNYJFCZQFDIH-UHFFFAOYSA-N
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Patent
US07238698B2

Procedure details

To compound (1C) (27 g, 0.09 mol) in EtOH was added palladium on activated carbon (2.7 g), and the mixture was stirred under hydrogen for 18 h. The suspension was filtered through celite and the filtrate concentrated and dried in vacuo to yield 23 g of 2-amino-5-(2,4-difluoro-phenoxy)-benzamide (1D).
Name
compound ( 1C )
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:3]=1[O:4][C:5]1[CH:6]=[CH:7][C:8]([N+:14]([O-])=O)=[C:9]([CH:13]=1)[C:10]([NH2:12])=[O:11]>CCO.[Pd]>[NH2:14][C:8]1[CH:7]=[CH:6][C:5]([O:4][C:3]2[CH:17]=[CH:18][C:19]([F:21])=[CH:20][C:2]=2[F:1])=[CH:13][C:9]=1[C:10]([NH2:12])=[O:11]

Inputs

Step One
Name
compound ( 1C )
Quantity
27 g
Type
reactant
Smiles
FC1=C(OC=2C=CC(=C(C(=O)N)C2)[N+](=O)[O-])C=CC(=C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
2.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C=C1)OC1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.